2,9-Bis(chloromethyl)-1,10-phenanthroline
Description
Properties
IUPAC Name |
2,9-bis(chloromethyl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRCSBZOPMBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCl)N=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326586 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87518-61-4 | |
| Record name | NSC602849 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(chloromethyl)-1,10-phenanthroline typically involves the chloromethylation of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:
- Dissolve 1,10-phenanthroline in a suitable solvent, such as acetic acid.
- Add formaldehyde and hydrochloric acid to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(chloromethyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Coordination Reactions: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions to form metal complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenanthroline ring can be oxidized or reduced.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild to moderate conditions (e.g., room temperature to 80°C) in polar solvents like dimethylformamide or ethanol.
Coordination Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in aqueous or organic solvents can be used to form coordination complexes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Coordination Complexes: Metal-phenanthroline complexes with diverse structures and properties.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline ring system.
Scientific Research Applications
2,9-Bis(bromomethyl)-1,10-phenanthroline is a halogenated derivative of 1,10-phenanthroline, with two bromomethyl groups at the 2 and 9 positions on the phenanthroline structure. It has a molecular formula of C14H12Br2N2. This compound is notable for its potential applications in coordination chemistry and catalysis because it can form stable complexes with various metal ions. The chemical reactivity of 2,9-bis(bromomethyl)-1,10-phenanthroline primarily involves nucleophilic substitution reactions, where bromine atoms can be replaced by various nucleophiles, such as amines to form amine-substituted derivatives.
Applications
- Coordination Chemistry and Catalysis This compound can form stable complexes with various metal ions, making it useful in coordination chemistry and catalysis. Metal coordination can significantly alter the electronic properties of the compound, enhancing its catalytic activity in oxidation reactions. For example, complexes formed with ruthenium have shown promise in activating dioxygen and hydrogen peroxide for hydrocarbon oxidation reactions. 2,9-Bis(trichloromethyl)-1,10-phenanthroline is used as a potentially robust ligand for metal oxidation catalysts .
- Antimicrobial Agents and Cancer Therapy Derivatives of 2,9-bis(bromomethyl)-1,10-phenanthroline have been investigated for their potential as antimicrobial agents and in cancer therapy. The halogenated structure enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
- Antiprotozoal Activity Novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have demonstrated antiprotozoal activity against Plasmodium falciparum, Leishmania donovani and Trypanosoma brucei brucei . One derivative was identified as the most potent antimalarial, with a ratio of cytotoxic to antiparasitic activities of 505.7 against the P. falciparum CQ-resistant strain W2 . Several phenanthroline derivatives were also highly active against the promastigote forms of L. donovani .
- Synthesis of Heterocyclic Compounds It is used in the synthesis and functionalization of electron-deficient heterocycles .
- Metal oxidation catalysts The compound 2,9.bis(trichloromethyl)-i1,-phenanthroline can be used for one-step syntheses of oxidatively resistant fluoro- and partially reduced chloromethyl derivatives capable of coordination to metal oxidation catalysts .
Mechanism of Action
The mechanism of action of 2,9-Bis(chloromethyl)-1,10-phenanthroline depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological studies, the compound may intercalate into DNA, disrupting its structure and affecting cellular processes. The chloromethyl groups can also undergo nucleophilic substitution, leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
2,9-Bis(trichloromethyl)-1,10-phenanthroline
- Structural Features: Trichloromethyl (-CCl$_3$) groups introduce steric bulk and strong electron-withdrawing effects, leading to non-planar geometry in the phenanthroline core.
- Applications : Used as a ligand for metal oxidation catalysts (e.g., Cu and Fe complexes) due to robust electron-deficient character. Also studied for antitumor and luminescent properties .
- Key Data :
2,9-Bis(bromomethyl)-1,10-phenanthroline (PhenBr$_2$)
- Synthesis : Prepared via bromination of 2,9-dimethyl-1,10-phenanthroline using N-bromosuccinimide (NBS) in acetonitrile .
- Reactivity : Bromine’s superior leaving-group ability compared to chlorine makes this compound more reactive in nucleophilic substitutions, facilitating cross-coupling reactions .
- Applications : Intermediate for synthesizing luminescent metal complexes and polymeric networks.
2,9-Dichloro-1,10-phenanthroline
- Synthesis : Multi-step routes from 1,10-phenanthroline, often involving nitration and reduction .
- Applications: Versatile precursor for synthesizing diamino, dialkoxy, and diacetyl derivatives via cross-coupling reactions. Less flexible than chloromethyl derivatives but useful in redox-active complexes .
2,9-Bis(aminomethyl)-1,10-phenanthroline Derivatives
2,9-Bis(styryl)-1,10-phenanthroline
2,9-Bis(hydroxymethyl)-1,10-phenanthroline
2,9-Bis(imidazo[4,5-f][1,10]phenanthroline)
2,9-Bis(formylphenyl)-1,10-phenanthroline (BTPP)
- Functionality : Aldehyde groups enable Schiff-base condensation for constructing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) .
- Applications : CO$_2$ photoreduction catalysts and biosensors for cancer detection .
Comparative Analysis Table
Biological Activity
2,9-Bis(chloromethyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a well-known chelating agent with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and metal oxidation catalysts. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, cytotoxicity, and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, which can then interact with biomolecules such as DNA. The compound's structure allows it to intercalate between DNA bases, leading to potential cleavage and inhibition of replication.
Interaction with DNA
Research indicates that this compound exhibits significant binding affinity for calf thymus DNA. The interaction is characterized by:
- Non-covalent binding : The compound binds to DNA through intercalation and electrostatic interactions.
- DNA cleavage activity : Studies have shown that this compound can induce double-strand breaks in supercoiled plasmid DNA in the absence of external activators such as hydrogen peroxide (H₂O₂) .
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that this compound exhibits potent activity against various cancer cell lines. Notably:
- Breast Cancer Cells : The compound has shown greater cytotoxic effects on human breast cancer cell lines (e.g., MCF-7) compared to other phenanthroline derivatives .
- Mechanism : The cytotoxic effect is believed to be linked to its ability to induce apoptosis in cancer cells by disrupting DNA integrity and function .
Comparative Biological Activity Table
Case Study 1: Antitumor Activity
A study conducted by Wesselinova et al. (2009) demonstrated that derivatives of phenanthroline, including this compound, exhibited significant antitumor properties. The study utilized various assays to evaluate the cell viability of treated cancer cells and concluded that the compound's mechanism involved DNA intercalation and subsequent cleavage.
Case Study 2: Metal Complexation
In another investigation focusing on the metal complexation properties of this compound, it was found that complexes formed with transition metals exhibited enhanced biological activities compared to the free ligand. These metal complexes were shown to effectively cleave DNA and exhibit cytotoxic effects against cancer cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,9-bis(chloromethyl)-1,10-phenanthroline, and how do they differ in efficiency?
- The compound is synthesized via chlorination of 2,9-dimethyl-1,10-phenanthroline using reagents like N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) in carbon tetrachloride, yielding air-stable products . Alternative methods include multi-step sequences starting from 1,10-phenanthroline, but these are less efficient due to lower overall yields and longer reaction times . Characterization typically involves NMR, IR, and X-ray crystallography to confirm structure and purity .
Q. How is this compound utilized as a ligand in coordination chemistry?
- The chloromethyl groups at the 2,9-positions enable functionalization for metal coordination. For example, it serves as a precursor for mixed aza-thioether macrocycles by reacting with thiols like 1,3-propanedithiol under high-dilution conditions, forming stable complexes with transition metals (Fe²⁺, Ni²⁺, Cu²⁺) . Its rigid phenanthroline core facilitates π-π stacking and chelation, critical for supramolecular architectures .
Q. What analytical techniques are essential for characterizing supramolecular interactions involving this compound?
- X-ray crystallography reveals non-covalent interactions (e.g., Cl···Cl, Cl···N, π-π stacking) in crystal structures . Spectroscopic methods like UV-Vis and circular dichroism (CD) monitor ligand-DNA interactions, while ESI-MS determines stoichiometry in metal-ligand complexes .
Advanced Research Questions
Q. How does this compound contribute to G-quadruplex (G4) ligand design for anticancer research?
- Derivatives of this compound, such as 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthrolines, stabilize G4 DNA structures in oncogene promoters and telomeres. FRET-melting assays show stabilization of human telomeric sequences (e.g., F21T) with ΔTₘ values up to 20°C at 1 µM ligand concentration. Selectivity for G4 over duplex DNA is achieved via π-π stacking and electrostatic interactions with terminal G-quartets .
Q. What methodological challenges arise in optimizing CO₂ photoreduction catalysts derived from this compound?
- Schiff-base condensation with aldehydes (e.g., 4-formylphenylboronic acid) forms covalent organic frameworks (COFs) like PyTTA-COF. These frameworks exhibit CO₂-to-CO conversion yields of 1003 µmol·g⁻¹ over 8 hours under visible light. Challenges include maintaining crystallinity during synthesis and minimizing electron-hole recombination in photocatalytic cycles .
Q. How do halogen substituents influence supramolecular self-assembly in trichloromethyl derivatives?
- In 2,9-bis(trichloromethyl)-1,10-phenanthroline, Cl···Cl (3.56–3.68 Å) and Cl···N (3.38–3.41 Å) interactions drive 3D network formation. π-π stacking (centroid distances: 3.59–3.78 Å) further stabilizes antiparallel molecular sheets. These interactions are critical for designing materials with tailored porosity or catalytic sites .
Q. What strategies resolve contradictions in ligand-DNA binding modes observed across experimental techniques?
- Discrepancies between FRET (indicating stabilization) and CD (revealing conformational changes) are resolved via molecular docking and ESI-MS. For example, ligand 1a binds telomeric DNA in a 2:1 stoichiometry, inducing parallel-like conformations without cation ejection, unlike PhenDC3, which causes antiparallel transitions .
Methodological Tables
Table 1: FRET-melting data for 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives
| Compound | ΔTₘ in K⁺ (10 mM) | ΔTₘ in Na⁺ (100 mM) | Selectivity (G4/duplex) |
|---|---|---|---|
| 1a | 18.5°C | 16.2°C | 5.3 |
| 1b | 15.7°C | 13.9°C | 4.1 |
Table 2: Photocatalytic CO₂ reduction performance of PyTTA-COF
| Catalyst | CO Yield (µmol·g⁻¹) | Time (h) | Light Source |
|---|---|---|---|
| PyTTA-COF | 1003 | 8 | Visible |
| Unmodified COF | 412 | 8 | Visible |
Key Considerations for Researchers
- Synthetic Reproducibility: Optimize reaction conditions (e.g., Cs₂CO₃ as base) to avoid side reactions in macrocycle synthesis .
- Data Validation: Cross-validate G4 stabilization assays with orthogonal techniques (e.g., CD, ESI-MS) to confirm binding modes .
- Material Design: Leverage halogen and π-π interactions for constructing functional supramolecular networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
